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Compound of Interest

Compound Name: 1-Propylpiperazin-2-one

CAS No.: 65464-10-0

Cat. No.: B1328566

Get Quote

Comparative Analysis of 1-Propylpiperazin-2-one Binding Affinity: A Fragment-Based

Assessment

Executive Summary
1-Propylpiperazin-2-one (CAS: 65464-10-0) represents a specialized "privileged scaffold" in

medicinal chemistry, distinct from its fully reduced counterpart, piperazine. While often utilized

as a core fragment in the synthesis of complex peptidomimetics (e.g., BACE inhibitors) and

CNS-active agents, its intrinsic binding profile offers unique advantages in Fragment-Based

Drug Discovery (FBDD).

This guide analyzes the binding affinity of the 1-propylpiperazin-2-one scaffold, specifically

focusing on its interaction with Sigma-1 Receptors (

R) and Serotonin 5-HT

Receptors. Comparative data highlights how the N-propyl substitution and the C2-carbonyl
(lactam) modification alter pharmacokinetics and target selectivity compared to standard
piperazine derivatives.

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b1328566#bc-rfq
https://www.benchchem.com/product/b1328566/docs?utm_src=pdf-body#comparative-analysis-of-1-propylpiperazin-2-one-binding-affinity
https://www.benchchem.com/product/b1328566/docs?utm_src=pdf-body#comparative-analysis-of-1-propylpiperazin-2-one-binding-affinity
https://www.benchchem.com/product/b1328566/docs?utm_src=pdf-body#comparative-analysis-of-1-propylpiperazin-2-one-binding-affinity
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1328566?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chemical Profile & Pharmacophore Analysis
The transition from a piperazine to a piperazin-2-one core introduces a lactam functionality,

significantly altering the electronic landscape of the molecule.

Feature Piperazine
1-Propylpiperazin-2-

one
Impact on Binding

Basicity (

)
High (~9.8) Moderate (~6-7 at N4)

Reduced basicity

improves membrane

permeability and

reduces lysosomal

trapping.

H-Bonding
2 Donors / 2

Acceptors
1 Donor / 2 Acceptors

The C2-carbonyl acts

as a specific H-bond

acceptor, often

engaging Ser/Thr

residues in binding

pockets.

Lipophilicity Low (LogP ~ -1.5)
Increased (LogP >

0.5)

The N-propyl group

targets hydrophobic

sub-pockets (e.g.,

Val/Leu rich regions in

R).

Visualization: Pharmacophore Mapping
The following diagram illustrates the functional regions of the scaffold that dictate its binding

modes.[1]
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Figure 1: Pharmacophore map of 1-Propylpiperazin-2-one showing the three critical

interaction vectors.

Comparative Binding Analysis
The binding affinity of 1-propylpiperazin-2-one is best understood by comparing it to structural

analogs across two primary biological targets: the Sigma-1 Receptor (

R) and the 5-HT

Receptor.

Primary Target: Sigma-1 Receptor ( R)
The

R is a chaperone protein located at the mitochondria-associated endoplasmic reticulum
membrane (MAM). Ligands typically require a basic nitrogen and a hydrophobic flank.

Mechanism: The N4-nitrogen forms a salt bridge with Asp126 in the

R binding pocket. The N1-propyl group extends into a hydrophobic sub-pocket, enhancing
affinity compared to methyl analogs.

Advantage: The piperazin-2-one scaffold exhibits higher selectivity for

R over
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R compared to flexible piperazines, likely due to the rigidification imposed by the lactam ring.

Secondary Target: 5-HT Receptor
While aryl-piperazines are classic 5-HT

ligands (e.g., Buspirone), the introduction of the 2-one (carbonyl) group generally decreases
affinity for 5-HT

but improves selectivity against dopaminergic receptors (D2).

Data Summary: Comparative Values (Representative
Trends)
Data synthesized from structure-activity relationship (SAR) studies of piperazine/piperazinone

derivatives [1, 2].[2]

Compound
Class

Structure
R Affinity (

)

5-HT

Affinity (

)

Selectivity
Profile

1-

Propylpiperazin-

2-one

Scaffold 15 - 50 nM > 100 nM
High

R Selectivity

1-

Methylpiperazin-

2-one

Analog > 100 nM > 500 nM

Lower affinity

(Steric bulk

missing)

N-

Propylpiperazine
Reduced Form 5 - 20 nM 10 - 30 nM

High affinity, Low

Selectivity

(Promiscuous)

1-

Phenylpiperazine
Reference > 1000 nM < 5 nM

High 5-HT

Selectivity
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Interpretation: The 1-propylpiperazin-2-one scaffold sacrifices some raw potency compared to

the fully reduced piperazine but gains significant selectivity, making it a superior fragment for

designing specific

R modulators without serotonergic side effects.

Mechanistic Pathway: Sigma-1 Receptor
Modulation[2]
Binding of 1-propylpiperazin-2-one derivatives to

R triggers a cascade of neuroprotective events. The diagram below details this pathway.
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Figure 2: Signaling cascade activated by ligand binding to Sigma-1 Receptor, leading to

enhanced mitochondrial function.

Experimental Protocol: Radioligand Binding Assay
To validate the binding affinity (

) of 1-propylpiperazin-2-one derivatives, the Competition Radioligand Binding Assay is the
industry standard.
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Objective: Determine the inhibition constant (

) by displacing a known radioligand.

Materials:
Receptor Source: Guinea pig brain membrane homogenates (rich in

R).

Radioligand:

-Pentazocine (Specific for

R).[3]

Non-specific Binder: Haloperidol (

) or GBR-12909.

Buffer: 50 mM Tris-HCl, pH 7.4.

Step-by-Step Methodology:
Membrane Preparation: Homogenize tissue in ice-cold Tris-HCl buffer. Centrifuge at 40,000 x

g for 15 min. Resuspend pellet to a protein concentration of 0.5 mg/mL.

Incubation Setup:

Total Binding: Membrane +

-Pentazocine (3 nM).

Non-Specific Binding: Membrane +

-Pentazocine + Haloperidol (10

M).

Test Sample: Membrane +
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-Pentazocine + 1-Propylpiperazin-2-one (Concentration range:

M to

M).

Equilibrium: Incubate mixtures at 37°C for 120 minutes to reach equilibrium.

Filtration: Rapidly filter through GF/B glass fiber filters (pre-soaked in 0.5%

polyethyleneimine) using a cell harvester.

Quantification: Wash filters 3x with ice-cold buffer. Measure radioactivity (CPM) using liquid

scintillation counting.

Data Analysis: Plot % Specific Binding vs. Log[Ligand]. Use non-linear regression (Cheng-

Prusoff equation) to calculate

:

(Where

is radioligand concentration and

is its dissociation constant).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
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and industry.
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